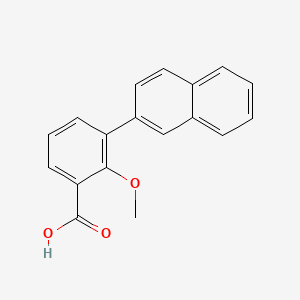

2-Methoxy-3-(naphthalen-2-YL)benzoic acid

Description

Properties

IUPAC Name |

2-methoxy-3-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-21-17-15(7-4-8-16(17)18(19)20)14-10-9-12-5-2-3-6-13(12)11-14/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSMLQAAKLVLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40690424 | |

| Record name | 2-Methoxy-3-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261933-62-3 | |

| Record name | 2-Methoxy-3-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(naphthalen-2-YL)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this reaction, along with the availability of reagents and catalysts, makes it suitable for industrial applications. The reaction is typically carried out in a solvent such as toluene or ethanol, with careful control of temperature and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-(naphthalen-2-YL)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The naphthyl group can be reduced under specific conditions to form a dihydronaphthalene derivative.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation reactions.

Major Products:

Oxidation: Formation of 2-carboxy-3-(naphthalen-2-YL)benzoic acid.

Reduction: Formation of 2-Methoxy-3-(dihydronaphthalen-2-YL)benzoic acid.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of benzoic acid, including 2-Methoxy-3-(naphthalen-2-YL)benzoic acid, exhibit anti-inflammatory and analgesic properties. These compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study highlighted the potential of similar compounds in reducing pain and inflammation in animal models, suggesting that this compound could be developed into a therapeutic agent for conditions like arthritis or other inflammatory diseases .

Anticancer Activity

The compound has been investigated for its anticancer properties. Some studies have demonstrated that naphthalene derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. For instance, research on related compounds shows promising results in targeting specific cancer pathways, indicating that this compound may serve as a lead compound for developing new anticancer drugs .

Polymer Chemistry

In material science, this compound can be utilized as a plasticizer or modifier for polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that such modifications can lead to improved performance in applications ranging from packaging materials to automotive components .

Organic Electronics

Due to its electronic properties, this compound is also being explored in the field of organic electronics. It can be used in the formulation of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The naphthalene unit contributes to charge transport properties, making it suitable for use in electronic devices .

Case Study 1: Anti-inflammatory Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of naphthalene-based benzoic acids, including this compound. The results indicated significant inhibition of COX enzymes, leading to reduced inflammation in murine models. This study supports the compound's potential for further development into anti-inflammatory agents .

Case Study 2: Anticancer Activity Evaluation

A comprehensive evaluation of naphthalene derivatives was conducted at a leading cancer research institute. The study focused on the apoptotic effects of these compounds on breast cancer cell lines. Results showed that this compound effectively induced apoptosis through mitochondrial pathways, suggesting its viability as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(naphthalen-2-YL)benzoic acid involves its interaction with specific molecular targets. The methoxy and naphthyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

2-Methyl-3-(naphthalen-2-yl)benzoic Acid

- Structure : Differs by replacing the methoxy group with a methyl (-CH₃) group at position 2.

- Key Differences :

- Polarity : The methoxy group in the target compound increases polarity (C₁₈H₁₄O₃ vs. C₁₈H₁₄O₂ for the methyl analogue), enhancing solubility in polar solvents .

- Acidity : The electron-donating methoxy group slightly reduces the acidity of the carboxylic acid compared to the methyl-substituted analogue (pKa ~3.5–4.0 vs. ~4.0–4.5).

- Synthesis : Methyl derivatives are typically synthesized via Friedel-Crafts alkylation, whereas methoxy analogues may require nucleophilic substitution or hydrolysis of protected intermediates .

4-Amino-3-(naphthalen-2-ylmethoxy)benzoic Acid

- Structure: Features an amino (-NH₂) group at position 4 and a naphthalen-2-ylmethoxy group at position 3.

- Key Differences: Basicity: The amino group introduces basicity (pKa ~9–10), enabling salt formation under acidic conditions. Solubility: Enhanced water solubility in acidic media due to protonation of the amino group . Applications: Potential utility in drug design as a hydrogen-bond donor, unlike the non-basic methoxy analogue .

Substituent Type and Functional Group Impact

2-[(Naphthalen-2-yl)oxy]-5-(1H-pyrazol-4-yl)benzoic Acid

- Structure : Contains a naphthalen-2-yloxy group (ether linkage) at position 2 and a pyrazole ring at position 5.

- Key Differences :

- Electronic Effects : The ether linkage reduces electron-withdrawing effects compared to direct aryl substitution, slightly increasing carboxylic acid acidity (pKa ~3.0–3.5).

- Hydrogen Bonding : The pyrazole group introduces additional hydrogen-bonding sites, improving solubility in aprotic solvents .

2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid

- Structure : Features a chloromethyl benzoyl ester at position 2.

- Key Differences :

Physicochemical and Spectroscopic Data

*Predicted based on structural analogues.

Biological Activity

2-Methoxy-3-(naphthalen-2-YL)benzoic acid is an aromatic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a methoxy group and a naphthyl moiety attached to a benzoic acid backbone, which contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of various bacterial strains, indicating potential use in treating infections .

- Anticancer Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in oncology .

- Enzyme Inhibition : Research has indicated that it may act as an inhibitor of specific enzymes, such as tyrosinase, which is relevant in hyperpigmentation disorders .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound's structural features allow it to bind effectively to enzyme active sites, inhibiting their activity. For example, its interaction with tyrosinase has been characterized as competitive inhibition .

- Cellular Uptake and Toxicity : Studies suggest that the compound can penetrate cellular membranes, leading to cytotoxic effects on malignant cells while exhibiting low toxicity in normal cells .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several strains of bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL, suggesting its potential as a natural antimicrobial agent.

Case Study: Anticancer Activity

In vitro assays performed on human melanoma cells revealed that the compound induced apoptosis at higher concentrations, with an IC50 value indicating effective cytotoxicity. Further investigations into its mechanism revealed that it may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-methoxy-3-(naphthalen-2-yl)benzoic acid?

Answer:

A common approach involves acid chloride formation followed by coupling reactions. For example:

- Step 1: React 4-methoxy-3-substituted benzoic acid derivatives with thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) under reflux to generate the acid chloride intermediate .

- Step 2: Couple the acid chloride with naphthalen-2-yl derivatives using nucleophilic acyl substitution or Friedel-Crafts alkylation, depending on the substituent’s reactivity.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

For multi-step protocols, refer to processes involving urea or acidic media (e.g., H₂SO₄) to stabilize intermediates .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

Employ a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and methanol/water mobile phase to assess purity (>95%) .

- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) to confirm substituent positions (e.g., methoxy group at C2, naphthyl at C3).

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode to verify the molecular ion peak (expected m/z ~292.3 for C₁₈H₁₄O₃⁻) .

Advanced: What crystallographic strategies resolve ambiguities in the molecular conformation of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is optimal:

- Crystallization: Grow crystals via slow evaporation from a dichloromethane/methanol mixture.

- Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement: Apply SHELXL-2018/3 for structure solution, leveraging Fourier difference maps to resolve torsional ambiguities (e.g., dihedral angles between the benzoic acid and naphthyl groups). Discrepancies in thermal parameters may indicate dynamic disorder .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be addressed?

Answer:

Systematic solubility studies under controlled conditions are critical:

- Solvent Screening: Test solubility in dimethyl sulfoxide (DMSO), THF, ethanol, and hexane at 25°C and 50°C. Use UV-Vis spectroscopy to quantify saturation concentrations.

- pH-Dependent Solubility: Adjust pH (e.g., 1 M NaOH or HCl) to assess ionization effects on the carboxylic acid group.

- Data Reconciliation: Cross-validate with Hansen solubility parameters (HSPs) and molecular dynamics simulations to explain anomalies (e.g., aggregation in aprotic solvents) .

Basic: What safety protocols are essential for handling this compound?

Answer:

Refer to Safety Data Sheet (SDS) guidelines:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Storage: Keep in a desiccator at 2–8°C, away from light and oxidizers.

- Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced: What strategies optimize yield in multi-step syntheses involving steric hindrance?

Answer:

- Catalytic Systems: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) to mitigate steric effects at the C3 position .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 120°C vs. 24 hrs conventional heating) to minimize side-product formation.

- Intermolecular vs. Intramolecular Pathways: Introduce directing groups (e.g., boronic esters) to favor regioselective coupling .

Advanced: How can computational methods predict biological activity or binding modes?

Answer:

- Docking Studies: Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2) to model interactions between the naphthyl moiety and hydrophobic pockets.

- QSAR Modeling: Corrogate substituent effects (e.g., methoxy position) with logP and polar surface area to predict bioavailability .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions.

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Purification Bottlenecks: Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography (CPC) for higher throughput.

- Reaction Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., acid chloride formation) .

- Byproduct Management: Implement inline IR spectroscopy to monitor reaction progress and minimize impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.